L 674573
CAS No.: 127481-29-2
Cat. No.: VC0532153
Molecular Formula: C28H27NO3S
Molecular Weight: 457.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 127481-29-2 |
---|---|
Molecular Formula | C28H27NO3S |
Molecular Weight | 457.6 g/mol |
IUPAC Name | 2-[4-phenyl-1-[4-(quinolin-2-ylmethoxy)phenyl]butyl]sulfanylacetic acid |
Standard InChI | InChI=1S/C28H27NO3S/c30-28(31)20-33-27(12-6-9-21-7-2-1-3-8-21)23-14-17-25(18-15-23)32-19-24-16-13-22-10-4-5-11-26(22)29-24/h1-5,7-8,10-11,13-18,27H,6,9,12,19-20H2,(H,30,31) |
Standard InChI Key | JOIXGLLMSDPZDN-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CCCC(C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)SCC(=O)O |
Canonical SMILES | C1=CC=C(C=C1)CCCC(C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)SCC(=O)O |
Appearance | Solid powder |
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
L 674573 (CAS 127481-29-2) possesses a molecular formula of C28H27NO3S and a molecular weight of 457.58 g/mol . The compound features a quinoline moiety linked via a methoxy group to a phenylbutyl chain, with a sulfanylacetic acid substituent enhancing its interaction with FLAP . Key physicochemical parameters include a calculated logP (partition coefficient) of 6.4, indicating high lipophilicity, and a rotatable bond count of 11, which influences its conformational flexibility .
Table 1: Molecular Properties of L 674573
Property | Value |
---|---|
Molecular Formula | C28H27NO3S |
Molecular Weight | 457.58 g/mol |
CAS Registry Number | 127481-29-2 |
XLogP3 | 6.4 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 5 |
Rotatable Bonds | 11 |
These properties contribute to its pharmacokinetic profile, particularly its solubility in dimethyl sulfoxide (DMSO) at 10 mg/mL (21.85 mM) . The compound remains stable when stored at -20°C in powder form and -80°C in solvent .
Structural Distinctions from Related Inhibitors
Unlike indole-based FLAP inhibitors such as MK-886, L 674573’s quinoline core enables differential binding kinetics. Competitive binding assays reveal that L 674573 and MK-886 share overlapping interaction sites on FLAP but achieve inhibition through distinct structural motifs . This divergence has been exploited to develop hybrid "quindole" inhibitors (e.g., L-689,037), which combine elements of both scaffolds for enhanced potency .
Mechanism of Action: FLAP-Dependent Leukotriene Suppression
Targeting the 5-Lipoxygenase Activation Pathway
Leukotriene synthesis initiates when 5-lipoxygenase (5-LO) translocates to the nuclear membrane in a Ca²⁺-dependent manner, where FLAP facilitates its binding to arachidonic acid . L 674573 binds FLAP with high affinity (Kd ≈ 40 nM), preventing 5-LO membrane association and subsequent conversion of arachidonic acid to leukotriene A4 (LTA4) . This upstream inhibition blocks the entire leukotriene cascade, including the production of LTB4 and cysteinyl leukotrienes (LTC4, LTD4) .
Table 2: Inhibitory Effects of L 674573 in Cellular Models
Cell Type | Stimulus | IC50 (FLAP Binding) | LT Production Inhibition |
---|---|---|---|
HL-60 | A23187/fMLP | 70 nM | >90% at 100 nM |
Human Neutrophils | Calcium Ionophore | 85 nM | 88–94% |
Kinetic and Binding Studies
Photoaffinity labeling experiments with [¹²⁵I]L-691,678 (a quindole derivative) confirmed direct FLAP engagement by L 674573 . Competition assays demonstrate that L 674573 displaces MK-886 from FLAP, albeit with a 3-fold lower affinity, highlighting subtle differences in binding site interactions . Molecular dynamics simulations suggest the quinoline group occupies a hydrophobic pocket near FLAP’s arachidonate-binding domain, while the sulfanylacetic acid tail stabilizes the complex via polar contacts .
Pharmacological and Preclinical Research Findings
In Vitro Efficacy and Selectivity
In human leukemia (HL-60) cells, L 674573 inhibits A23187-induced 5-LO translocation with an IC50 of 70 nM, reducing LTB4 synthesis by 94% at 100 nM . Notably, it exhibits no off-target effects on cyclooxygenase (COX) or 12/15-lipoxygenase activity at concentrations ≤10 μM. The compound’s selectivity is further evidenced by its inability to inhibit FLAP-independent 5-LO variants .
In Vivo Anti-Inflammatory Activity
Comparative Analysis with FLAP-Targeted Therapeutics
Table 3: FLAP Inhibitors: Structural and Functional Comparison
Compound | Class | FLAP IC50 | Selectivity Over 5-LO | Clinical Status |
---|---|---|---|---|
L 674573 | Quinoline | 70 nM | >100-fold | Preclinical |
MK-886 | Indole | 25 nM | >50-fold | Discontinued (Phase II) |
AZD6642 | Quindole | 12 nM | >200-fold | Phase I |
L 674573’s quinoline scaffold offers advantages in chemical stability over indole-based inhibitors but lags in potency compared to newer quindoles . Its primary utility lies in mechanistic studies rather than therapeutic development, as evidenced by the absence of clinical trials .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume